2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC20476980
Molecular Formula: C13H8BrClN2
Molecular Weight: 307.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrClN2 |
|---|---|
| Molecular Weight | 307.57 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-8-chloroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H8BrClN2/c14-10-4-1-3-9(7-10)12-8-17-6-2-5-11(15)13(17)16-12/h1-8H |
| Standard InChI Key | GCKXSZXPTHJVOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)Cl |
Introduction
Structural Characteristics and Electronic Properties
The imidazo[1,2-a]pyridine scaffold is a bicyclic system comprising fused imidazole and pyridine rings. In 2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine, the bromophenyl group at position 2 and the chlorine atom at position 8 introduce significant electronic modulation. Bromine, a heavy halogen, increases molecular polarizability and enhances hydrophobic interactions, while chlorine’s electronegativity withdraws electron density, potentially stabilizing charge-transfer interactions .
Substituent Effects on Reactivity
Halogen substituents at aromatic positions influence both synthetic accessibility and biological activity. The 3-bromophenyl group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization . Meanwhile, the 8-chloro substituent may sterically hinder interactions at the pyridine nitrogen, altering binding affinities to biological targets . Computational studies on analogous compounds suggest that such substitutions reduce π-π stacking interactions but enhance dipole-dipole interactions with protein residues .
Synthetic Methodologies
One-Pot Palladium-Catalyzed Synthesis
A landmark approach for synthesizing diarylimidazo[1,2-a]pyridines involves a one-pot, three-component reaction catalyzed by Pd(OAc)₂ under microwave irradiation . This method employs 2-aminopyridine, α-bromoketones, and aryl halides to construct the imidazo[1,2-a]pyridine core while introducing aryl groups at positions 2 and 3. For 2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine, adapting this protocol would require:
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2-Amino-5-chloropyridine as the starting material to introduce the 8-chloro substituent.
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2-Bromo-1-(3-bromophenyl)ethanone to install the 3-bromophenyl group.
Optimized conditions (160°C, 1 hour, 10 mol% Pd(OAc)₂) yield 66–84% of similar derivatives, suggesting feasibility for this compound .
Alternative Routes
Alternative strategies include:
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Condensation reactions between 2-aminopyridines and α-haloketones, followed by halogenation.
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Post-functionalization via C–H activation at position 3, though this requires directing groups .
Comparative Analysis with Structural Analogs
The table below contrasts key features of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine with related derivatives:
*Estimated values based on analogous structures .
Challenges and Future Directions
Pharmacokinetic Optimization
High halogen content raises concerns about metabolic stability. While bromine enhances half-life, it may also increase hepatotoxicity risks. Balancing lipophilicity (CLogP 3–5) and polar surface area (tPSA 40–80 Ų) is critical for oral bioavailability .
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